1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide
Overview
Description
1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 4-chlorophenylmethyl group and a cyclohexylcarboxamide group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-chlorobenzyl halide under basic conditions.
Attachment of the Cyclohexylcarboxamide Group: The final step includes the amidation reaction where the piperidine derivative is reacted with cyclohexyl isocyanate to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential antihistamine and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby exerting antihistamine effects. Additionally, it may interact with other cellular pathways, modulating inflammatory responses and other biological processes .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide can be compared with similar compounds such as:
1-[(4-chlorophenyl)methyl]piperazine: This compound shares the 4-chlorophenylmethyl group but lacks the cyclohexylcarboxamide group, resulting in different pharmacological properties.
4-chlorophenylpiperidine: This compound has a similar piperidine ring but differs in the substitution pattern, affecting its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c20-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBFWLNQDSLDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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